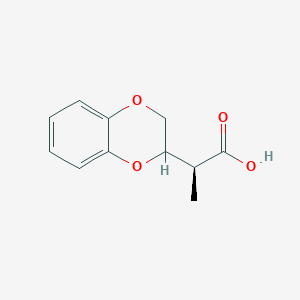

(2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 208.213. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the cyclization of catechol derivatives with appropriate dihalides under basic conditions. The propanoic acid moiety can be introduced through reductive amination reactions involving suitable aldehydes or ketones. This compound's unique structure allows for diverse modifications that can enhance its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as receptors and enzymes. The benzodioxin ring facilitates binding to hydrophobic pockets in proteins, while the propanoic acid group can form hydrogen bonds or ionic interactions with target molecules. These interactions may lead to modulation of enzymatic activity or receptor signaling pathways.

Pharmacological Properties

Research has indicated several pharmacological properties associated with this compound:

- Antimicrobial Activity : Studies have shown that derivatives of benzodioxin compounds exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, in vitro tests have demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent .

- Anticancer Activity : The compound has been investigated for its anticancer properties. In vitro studies have shown that it can reduce the viability of various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer). The mechanism appears to involve induction of apoptosis and cell cycle arrest .

- Neuroprotective Effects : There is emerging evidence that compounds related to this compound may exhibit neuroprotective effects. They may modulate neurotransmitter systems and provide protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzodioxin derivatives, revealing that certain modifications significantly enhanced their effectiveness against resistant bacterial strains. The minimum inhibitory concentration (MIC) values were determined for these compounds, showing promising results comparable to standard antibiotics .

- Cancer Cell Line Studies : In a comparative study on the anticancer effects of different benzodioxin derivatives, this compound demonstrated a significant reduction in cell viability in Caco-2 cells by approximately 39.8% compared to untreated controls.

- Neuroprotection : Research into the neuroprotective properties indicated that this compound could inhibit neuronal apoptosis in models of oxidative stress-induced injury. It showed promise in reducing markers of inflammation and apoptosis in neuronal cells .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing (2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid enantioselectively?

- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalysis or chiral auxiliaries. For example, chiral oxazaborolidine catalysts or enzymatic resolution (e.g., lipase-mediated hydrolysis) can yield the (2S)-enantiomer. Key intermediates like 2,3-dihydro-1,4-benzodioxin derivatives (CAS 3663-80-7) may serve as precursors, with stereochemical control ensured by NMR or chiral HPLC monitoring .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 220–280 nm) to assess purity.

- NMR : Analyze 1H- and 13C-NMR spectra to confirm the benzodioxin ring (δ 4.2–4.5 ppm for methylene protons) and propanoic acid moiety (δ 2.5–3.0 ppm for CH2) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 224.08 (C11H12O4) .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Discrepancies in NMR or IR spectra (e.g., unexpected splitting or peak shifts) may arise from tautomerism or solvent effects. Use deuterated solvents (DMSO-d6, CDCl3) for consistency and compare with computational models (DFT-based NMR predictions) . For example, highlights structural ambiguities in benzodioxin-amino acid derivatives resolved via 2D-COSY and HSQC .

Q. What strategies are effective for studying the metabolic stability of this compound in vitro?

- Methodological Answer :

- Liver Microsome Assay : Incubate with rat/human liver microsomes (1 mg/mL protein) in NADPH buffer. Monitor degradation via LC-MS/MS.

- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme interactions .

- Data Interpretation : Calculate half-life (t1/2) and intrinsic clearance (CLint) using the in vitro t1/2 method .

Q. How can enantiomeric purity be quantified during scale-up synthesis?

- Methodological Answer :

- Chiral HPLC : Use Chiralpak AD-H or OD-H columns with hexane:isopropanol (90:10) mobile phase.

- Polarimetry : Compare specific rotation ([α]D) with literature values (e.g., uses polarimetry for naproxen impurity analysis) .

Q. Controversies and Solutions

Q. How to address discrepancies in reported biological activity data?

- Methodological Answer : Variability in assays (e.g., cell lines, incubation times) can skew results. Standardize protocols using guidelines from (e.g., fixed incubation times, controlled ATP levels in enzyme assays). Replicate studies with orthogonal methods (e.g., SPR for binding affinity vs. fluorescence polarization) .

Q. What computational tools predict the compound’s interaction with biological targets?

- Methodological Answer :

属性

IUPAC Name |

(2S)-2-(2,3-dihydro-1,4-benzodioxin-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-7(11(12)13)10-6-14-8-4-2-3-5-9(8)15-10/h2-5,7,10H,6H2,1H3,(H,12,13)/t7-,10?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLVZSBKSZGWWJV-BYDSUWOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1COC2=CC=CC=C2O1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1COC2=CC=CC=C2O1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。